molecular formula C8H18Cl2N2 B568425 Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride CAS No. 113570-68-6

Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

Cat. No.: B568425
CAS No.: 113570-68-6
M. Wt: 213.146
InChI Key: QZVLTIYFENRBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride: is a heterocyclic compound with the molecular formula C8H18Cl2N2. It is a derivative of pyrido[1,2-a]pyrazine and is characterized by its octahydro structure, which means it is fully saturated with hydrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride can be achieved through several methods. One common approach involves the nitro-Mannich reaction, where an unexpected nitro group displacement leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents one of the shortest routes to this pharmacologically relevant heterobicyclic system.

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. For example, the preparation of pyrrolopyrazine derivatives, which are structurally similar, involves cyclization, ring annulation, and cycloaddition reactions . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for drug discovery and development .

Medicine: In medicine, this compound has been investigated for its potential therapeutic effects. It has shown promise as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is unique due to its fully saturated structure and its ability to form stable complexes with various biological targets. This makes it a valuable tool in both scientific research and industrial applications.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVLTIYFENRBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.